molecular formula C15H23N5O4 B1673678 Kyotorphin CAS No. 70904-56-2

Kyotorphin

Numéro de catalogue: B1673678
Numéro CAS: 70904-56-2
Poids moléculaire: 337.37 g/mol
Clé InChI: JXNRXNCCROJZFB-RYUDHWBXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La kyotorphine, également connue sous le nom de L-tyrosyl-L-arginine, est un dipeptide neuroactif qui joue un rôle important dans la régulation de la douleur dans le cerveau. Elle a été isolée pour la première fois du cerveau bovin par des scientifiques japonais en 1979 et nommée d'après la ville de Kyoto au Japon, où elle a été découverte. La kyotorphine présente une activité analgésique de type morphinique mais n'interagit pas avec les récepteurs opioïdes. Au lieu de cela, elle libère de la met-enképhaline et la stabilise contre la dégradation, contribuant ainsi à ses effets analgésiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La kyotorphine peut être synthétisée en utilisant des méthodes standard de synthèse peptidique. Une approche courante implique le couplage de la L-tyrosine et de la L-arginine en utilisant des réactifs de couplage tels que l'hexafluorophosphate de benzotriazol-1-yloxytris(diméthylamino)phosphonium (BOP) et le N-hydroxybenzotriazole (HOBt) ou la 3-(diéthoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT). La réaction est généralement réalisée en présence de bases comme la N-méthylmorpholine (NMM) ou la diisopropyléthylamine (DIEA) pour faciliter la réaction de couplage .

Méthodes de production industrielle

La production industrielle de la kyotorphine implique des techniques de synthèse peptidique similaires, mais à plus grande échelle. Le processus comprend l'utilisation de synthétiseurs peptidiques automatisés pour assurer un rendement et une pureté élevés. Le peptide synthétisé est ensuite purifié en utilisant des techniques telles que la chromatographie liquide haute performance en phase inverse (RP-HPLC) pour atteindre le niveau de pureté souhaité .

Analyse Des Réactions Chimiques

Types de réactions

La kyotorphine subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de dimères liés par des ponts disulfures, tandis que la réduction peut restaurer la forme monomère de la kyotorphine .

Applications de recherche scientifique

La kyotorphine a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

La kyotorphine exerce ses effets en libérant de la met-enképhaline et en la stabilisant contre la dégradation. La met-enképhaline est un peptide opioïde endogène qui se lie aux récepteurs opioïdes, produisant des effets analgésiques. La kyotorphine n'interagit pas directement avec les récepteurs opioïdes, mais agit comme un neuromodulateur, améliorant la libération et la stabilité de la met-enképhaline . De plus, la kyotorphine peut interagir avec des récepteurs spécifiques sur la membrane postsynaptique, contribuant ainsi à ses propriétés neuromodulatrices .

Applications De Recherche Scientifique

Analgesic Properties

Mechanism of Action
Kyotorphin is primarily recognized for its analgesic properties. It is believed to exert its effects through various mechanisms, including modulation of opioid receptors and interaction with neurotransmitter systems. Research indicates that this compound may activate the sympathetic nervous system, leading to the release of oxytocin and subsequent analgesic effects .

Case Studies and Findings

  • In behavioral studies using the tail-pinch test in mice, this compound demonstrated significant anti-nociceptive activity. The analgesic effect was shown to be reversible by naloxone, confirming its opioid-like action .
  • A study indicated that this compound levels in different brain regions correlate with its analgesic effects, with higher concentrations found in areas associated with pain processing such as the midbrain and pons .

Neuroprotective Effects

This compound has been implicated in neuroprotection, particularly in conditions like Alzheimer's disease and inflammation. Its ability to modulate neuroinflammation offers potential therapeutic avenues.

Research Insights

  • A study demonstrated that this compound derivatives could reduce leukocyte rolling in models of inflammation, suggesting a role in mitigating neuroinflammatory responses .
  • Research has also indicated that this compound may influence neuronal survival pathways, thereby offering protective benefits against neurodegenerative processes .

Behavioral Modulation

This compound affects behavior by influencing neurotransmitter systems. It has been shown to reduce exploratory behavior in animal models, which may be linked to its action on monoaminergic systems.

Findings from Behavioral Studies

  • Experiments involving rats and goldfish revealed that this compound administration led to decreased exploratory behavior, suggesting its role as a neuromodulator .

Development of Derivatives

The development of this compound derivatives aims to enhance its pharmacological properties, including increased stability and blood-brain barrier permeability.

Notable Derivatives

  • Tyr-D-Arg : This derivative showed enhanced analgesic potency and duration compared to this compound itself, indicating potential for clinical applications .
  • NMYR and Tyr-Arg-NH2 : These compounds have demonstrated significant analgesic activity while being resistant to enzymatic degradation, making them promising candidates for further development .

Clinical Implications

The applications of this compound extend into clinical settings, particularly concerning chronic pain management and neurodegenerative diseases.

Potential Clinical Applications

  • This compound's involvement in pain modulation suggests it could serve as a therapeutic agent for chronic pain conditions.
  • Its neuroprotective properties indicate potential use in treating neurodegenerative diseases like Alzheimer's, where inflammation plays a critical role .

Data Summary Table

Application Area Key Findings References
AnalgesiaReversible analgesic effects via opioid receptor modulation
NeuroprotectionReduces leukocyte rolling; potential benefits in Alzheimer's disease
Behavioral ModulationDecreases exploratory behavior; influences monoaminergic systems
Derivative DevelopmentEnhanced potency and stability with derivatives like Tyr-D-Arg
Clinical ImplicationsPotential use in chronic pain management and neurodegenerative diseases

Mécanisme D'action

Kyotorphin exerts its effects by releasing met-enkephalin and stabilizing it from degradation. Met-enkephalin is an endogenous opioid peptide that binds to opioid receptors, producing analgesic effects. This compound does not directly interact with opioid receptors but acts as a neuromodulator, enhancing the release and stability of met-enkephalin . Additionally, this compound may interact with specific receptors on the postsynaptic membrane, contributing to its neuromodulatory properties .

Comparaison Avec Des Composés Similaires

La kyotorphine est unique parmi les peptides neuroactifs en raison de son mécanisme d'action spécifique et de sa capacité à libérer de la met-enképhaline. Parmi les composés similaires, on peut citer :

La particularité de la kyotorphine réside dans sa capacité à libérer et à stabiliser la met-enképhaline sans interagir directement avec les récepteurs opioïdes, ce qui la distingue des autres peptides opioïdes .

Activité Biologique

Kyotorphin (KTP), a dipeptide composed of L-Tyrosine and L-Arginine, was first isolated from bovine brain in the late 1970s. It has garnered attention due to its potential analgesic properties and its role as a neuropeptide within the central nervous system (CNS). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, distribution in the brain, and implications for therapeutic applications.

Discovery and Structure

This compound is classified as an endogenous neuropeptide with opiate-like activity. Its structure allows it to interact with various neurotransmitter systems, contributing to its biological effects. The dipeptide's synthesis involves the enzymatic reaction of tyrosine and arginine, catalyzed by this compound synthetase, primarily found in specific brain regions such as the midbrain and medulla oblongata .

Distribution in the Brain

This compound is unevenly distributed across different brain regions, with significant concentrations found in:

Brain RegionConcentration (ng/g tissue)
Midbrain719.5
Pons and Medulla Oblongata556.5
Hypothalamus391.8
Cerebral Cortex367.1
Thalamus119.3
Cerebellum101.8
Hippocampus61.8
Striatum45.5
Dorsal Half of Spinal Cord405.1
Ventral Half of Spinal Cord230.2

This distribution pattern correlates with its proposed roles in pain modulation and other physiological processes .

The analgesic properties of this compound are primarily attributed to its interaction with opioid receptors and other neurotransmitter systems. While it exhibits weak binding affinity to opioid receptors, KTP is believed to exert its effects through alternative pathways, possibly involving the modulation of monoaminergic systems .

Case Studies on Analgesic Effects

  • Direct CNS Administration : Studies have shown that KTP administered directly into the CNS produces potent analgesia in various pain models, including acute and chronic inflammatory pain .
  • Systemic Administration Challenges : When administered systemically, KTP's analgesic effects are diminished due to its inability to cross the blood-brain barrier (BBB). This limitation has been addressed by developing derivatives such as KTP-NH₂, which exhibit enhanced lipophilicity and improved analgesic efficacy without significant toxicity .
  • Behavioral Studies : Behavioral assessments in animal models indicate that KTP can reduce exploratory behavior, suggesting a role in modulating anxiety or stress responses mediated by monoamine systems .

Enzymatic Degradation and Stability

This compound is rapidly degraded by aminopeptidases present in various tissues, which poses challenges for its therapeutic use . Key findings include:

  • KTPase Activity : Two distinct KTP-degrading enzymes have been identified in rat brain homogenates, with KTPase I accounting for approximately 95% of this activity .
  • Inhibition Studies : The degradation can be inhibited by bestatin, allowing for prolonged action of KTP in experimental settings .

Pharmacological Potential and Future Directions

Research into this compound has highlighted its potential not only as an analgesic but also in modulating other physiological responses such as thermoregulation and stress response . Ongoing studies aim to explore:

  • Novel Derivatives : The development of more stable analogs that can effectively cross the BBB.
  • Mechanistic Insights : Further elucidation of KTP's mechanisms beyond opioid receptor interaction.
  • Therapeutic Applications : Investigating KTP's role in treating conditions like chronic pain or stress-related disorders.

Propriétés

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O4/c16-11(8-9-3-5-10(21)6-4-9)13(22)20-12(14(23)24)2-1-7-19-15(17)18/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNRXNCCROJZFB-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40221136
Record name Kyotorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Kyotorphin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005768
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

70904-56-2
Record name Kyotorphin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70904-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kyotorphin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070904562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kyotorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KYOTORPHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02N30CW3X0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Kyotorphin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005768
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kyotorphin
Reactant of Route 2
Reactant of Route 2
Kyotorphin
Reactant of Route 3
Reactant of Route 3
Kyotorphin
Reactant of Route 4
Kyotorphin
Reactant of Route 5
Kyotorphin
Reactant of Route 6
Kyotorphin
Customer
Q & A

A: [] Kyotorphin (L-Tyrosine-L-Arginine) is believed to exert its analgesic effects primarily by binding to a specific G protein-coupled receptor. [] This binding leads to the activation of phospholipase C (PLC) and the inhibition of adenylyl cyclase through Gi protein. [] The activation of PLC ultimately results in increased intracellular calcium levels, which is thought to trigger the release of Met-enkephalin from neurons. [, ] Leucine-arginine has been identified as a specific antagonist for the this compound receptor. []

ANone:

  • Spectroscopic data: Studies have utilized fluorescence and infrared spectroscopy to characterize this compound's behavior in solution and in model membrane systems. [, , ] These studies have revealed information about this compound's conformational changes, interactions with lipid membranes, and potential for receptor docking.

A: [] this compound is rapidly degraded by peptidases present in serum and brain tissue, with higher activity observed in the brain. [] This degradation is primarily attributed to aminopeptidases, as evidenced by the strong inhibitory effect of bestatin. []

ANone: this compound itself is not known to possess catalytic properties or have catalytic applications. Its primary role is as a neuropeptide involved in pain modulation.

A: Yes, [, , ] molecular dynamics simulations and quantum mechanics calculations have been used to investigate this compound's conformational behavior in different environments, including water and membrane models. [, , ] These studies have provided insights into its interactions with lipid membranes, potential for receptor docking, and pH-dependent conformational changes.

A: * Chirality: D-Kyotorphin, the diastereomer of this compound, exhibits greater analgesic potency and interacts more strongly with lipid membranes compared to L-Kyotorphin. []* N-terminal Modifications: Adding lipophilic groups like ibuprofen to the N-terminus of this compound amide (KTP-NH2) can enhance membrane permeability and analgesic efficacy. [] This suggests that increasing lipophilicity at the N-terminus may improve brain targeting. * C-terminal Amidation: Amidated this compound (KTP-NH2) displays improved analgesic activity compared to its non-amidated counterpart, possibly due to increased stability against enzymatic degradation. []* Analogues with Unnatural Amino Acids: Researchers have synthesized this compound analogues incorporating unnatural amino acids like norcanaline and norcanavaine to investigate their impact on analgesic activity and stability. []

A: * Enzymatic Degradation: this compound is rapidly degraded by aminopeptidases in vivo, particularly in the brain. [, ]
Formulation Strategies:
*
Peptidase Inhibitors: Co-administration of peptidase inhibitors like bestatin has been shown to potentiate the analgesic effects of this compound. []
*
Chemical Modifications:* Structural modifications, such as N-terminal conjugation with lipophilic groups and C-terminal amidation, can enhance stability and improve analgesic efficacy. [, ]

ANone: The provided research articles primarily focus on the biochemical and pharmacological properties of this compound. Information regarding SHE (Safety, Health, and Environment) regulations is not explicitly discussed.

A:* In vitro: * Met-Enkephalin Release: this compound stimulates the release of Met-enkephalin from brain and spinal cord slices. [, ] * Receptor Binding: Radioligand binding studies have demonstrated the presence of specific, high-affinity this compound receptors in rat brain membranes. []* In vivo: * Analgesia: this compound produces potent, naloxone-reversible analgesia in various animal models of pain, including thermal (hot plate and tail-flick tests) and mechanical (paw pressure test) nociception. [, , , , ] * Anti-Stressor Effects: this compound and its synthetic analogue D-Kyotorphin have demonstrated potential anti-stress effects in animal models. [, ] They have been shown to attenuate stress-induced analgesia and reduce the release of stress hormones like ACTH and corticosterone. [, ]

ANone: While this compound is generally considered safe and well-tolerated in animal studies, comprehensive toxicological data is limited. Further research is needed to fully evaluate its long-term safety profile.

ANone: Research on biomarkers specific to this compound's efficacy or adverse effects is currently limited. Further studies are needed to explore its potential diagnostic applications.

A:* Amino Acid Analysis: This technique is used to determine the amino acid composition of this compound and its metabolites. [, ]* High-Performance Liquid Chromatography (HPLC): This versatile technique is commonly used to separate, identify, and quantify this compound in biological samples.
Radioimmunoassay (RIA): RIA methods have been employed to measure this compound levels in tissues and fluids.* Mass Spectrometry (MS):* MS techniques offer high sensitivity and specificity for the detection and quantification of this compound and its metabolites.

ANone: The provided research focuses on the biological effects of this compound. Information regarding its environmental impact and degradation pathways is not available.

ANone: While this compound is considered soluble in aqueous solutions, detailed studies on its dissolution rate and solubility in various media are limited.

ANone: The provided research primarily focuses on the biological activity and mechanisms of this compound. Detailed information on the validation of analytical methods is not extensively discussed.

ANone: The research primarily focuses on this compound's biological activity and mechanisms. Information about quality control and assurance during development, manufacturing, and distribution is not available.

A: [, ] this compound has been identified as a substrate for the proton-coupled oligopeptide transporter PEPT2. [, ] Inhibition of PEPT2 can lead to increased cerebrospinal fluid (CSF) concentrations and enhanced analgesic effects of this compound. []

ANone: The provided research does not offer information on this compound's potential to induce or inhibit drug-metabolizing enzymes.

A: * Biocompatibility: this compound is generally considered biocompatible, as it is an endogenous peptide found naturally in the brain.* Biodegradability: It is rapidly degraded by aminopeptidases in vivo, indicating its susceptibility to enzymatic breakdown. []

ANone: While several other analgesic peptides exist, no direct substitutes for this compound are currently available.

ANone: The provided research focuses on the biological activity and mechanisms of this compound. Information about specific recycling or waste management strategies is not available.

ANone: Research on this compound is conducted in various academic and research institutions worldwide. Specific databases or resources solely dedicated to this compound research are not explicitly mentioned in the provided research articles.

A:* 1979: this compound was first isolated and identified from bovine brain extracts. [, , ]* 1980s - 1990s: Research focused on characterizing its distribution, biosynthesis, metabolism, and pharmacological effects, primarily its analgesic properties.* 2000s - Present: Studies have investigated its structure-activity relationships, developed synthetic analogues, and explored its potential therapeutic applications beyond analgesia.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.